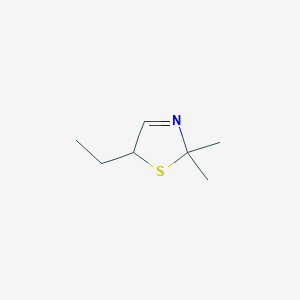

2,2-Dimethyl-5-ethyl-3-thiazoline

Description

Structure

3D Structure

Properties

CAS No. |

108284-84-0 |

|---|---|

Molecular Formula |

C7H13NS |

Molecular Weight |

143.25 g/mol |

IUPAC Name |

5-ethyl-2,2-dimethyl-5H-1,3-thiazole |

InChI |

InChI=1S/C7H13NS/c1-4-6-5-8-7(2,3)9-6/h5-6H,4H2,1-3H3 |

InChI Key |

DKGWHMFICNUFJZ-UHFFFAOYSA-N |

SMILES |

CCC1C=NC(S1)(C)C |

Canonical SMILES |

CCC1C=NC(S1)(C)C |

Synonyms |

5-ethyl-2,2-dimethyl-5H-1,3-thiazole |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,2 Dimethyl 5 Ethyl 3 Thiazoline and Analogous Thiazoline Scaffolds

Classical and Established Synthetic Routes to Thiazolines

Traditional methods for constructing the thiazoline (B8809763) ring have been foundational in heterocyclic chemistry. These routes typically involve the formation of the core structure through the reaction of precursors that contain the necessary sulfur and nitrogen elements.

Cyclocondensation reactions are a cornerstone of thiazoline synthesis. These reactions involve the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule such as water. A preeminent example of this approach is the Hantzsch thiazole (B1198619) synthesis, which, while primarily known for producing thiazoles, can be adapted for thiazoline synthesis. nih.govwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.com

Another widely used cyclocondensation strategy involves the reaction of β-aminothiols, such as cysteine and its derivatives, with various carbonyl compounds or their equivalents. rsc.orgorganic-chemistry.org The reaction can be performed with carboxylic acids, esters, nitriles, or aldehydes to yield the corresponding 2-substituted thiazoline. organic-chemistry.orgresearchgate.net For instance, the condensation of L-cysteine with aryl nitriles in a buffered aqueous alcohol medium has been shown to produce (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids in good yields without racemization. organic-chemistry.org

The construction of the thiazoline scaffold relies on the selection of appropriate precursors that provide the requisite sulfur and nitrogen atoms. The Hantzsch synthesis, for example, explicitly uses a thioamide as the source of the N-C-S unit and an α-haloketone to complete the ring. wikipedia.orgyoutube.com

A more general and versatile approach involves the use of β-aminoethanethiol or its derivatives as the key building block containing both the sulfur and nitrogen atoms in the correct 1,3-relationship. rsc.orgorganic-chemistry.org This precursor can then be reacted with a variety of substrates to introduce the remainder of the carbon framework. The choice of this second reactant dictates the substitution pattern at the C2 position of the resulting thiazoline ring.

| Precursor 1 (N-C-C-S Source) | Precursor 2 (C2 Source) | Resulting Product | Reference |

| Thioamide | α-Haloketone | 2,4-Disubstituted Thiazoline/Thiazole | nih.govwikipedia.org |

| β-Aminothiol (e.g., Cysteamine) | Carboxylic Acid | 2-Substituted Thiazoline | nih.govresearchgate.net |

| β-Aminothiol (e.g., Cysteine) | Nitrile | 2-Substituted Thiazoline-4-carboxylic acid | organic-chemistry.org |

| β-Aminothiol (e.g., Cysteamine) | Aldehyde | 2-Substituted Thiazoline | researchgate.net |

Modern and Advanced Synthetic Protocols

In response to the growing demand for sustainable chemical processes, recent research has focused on developing more efficient and environmentally friendly methods for thiazoline synthesis. These advanced protocols often offer advantages such as milder reaction conditions, shorter reaction times, and reduced waste generation. bohrium.combepls.com

Green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds, including thiazolines. osi.lvmdpi.com These approaches aim to minimize the environmental impact by using safer solvents, recyclable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation. bohrium.combepls.com

A significant advancement in green synthesis is the development of solvent-free reaction conditions. These methods reduce pollution, lower costs, and simplify reaction work-up. Microwave irradiation has proven particularly effective in promoting solvent-free syntheses. For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793) can proceed to completion in seconds under solvent-free conditions to afford 2-aminothiazoles in good yields. organic-chemistry.org Similarly, 2-thiazolines have been synthesized from carboxylic acids and 1,2-aminoalcohols using Lawesson's reagent under solventless, microwave-assisted conditions, resulting in good yields and shorter reaction times. researchgate.net Researchers have also demonstrated an efficient, solvent-free synthesis of arylated thiazolines from aminothiol (B82208) and aryl ketonitriles, where microwave radiation facilitated the condensation process. rsc.org

The use of green catalysts is a central pillar of modern organic synthesis. mdpi.com These catalysts are often recyclable, non-toxic, and highly efficient, providing sustainable alternatives to conventional reagents.

Several types of environmentally benign catalysts have been successfully employed in thiazoline and thiazole synthesis:

Biocatalysts: Chitosan (B1678972), a natural biopolymer, and its derivatives have been used as eco-friendly, biodegradable, and reusable biocatalysts. nih.govacs.org A modified chitosan hydrogel (TCsSB) has been shown to effectively catalyze the synthesis of thiazole derivatives under ultrasonic irradiation, offering mild conditions and high yields. nih.govacs.org

Magnetic Nanoparticles: Nanoparticle-catalyzed reactions have gained attention due to the high surface area, selectivity, and reusability of the catalysts. acs.org Reusable nickel ferrite (B1171679) (NiFe2O4) nanoparticles have been used to catalyze a one-pot, three-component synthesis of thiazole scaffolds in an aqueous medium, with the magnetic nature of the catalyst allowing for easy separation and recycling. acs.org

Organocatalysts: Small organic molecules can also act as efficient and eco-friendly catalysts. 1,4-diazabicyclo[2.2.2]octane (DABCO) is an inexpensive, non-toxic, and highly reactive base catalyst used for various organic transformations, including the synthesis of thiazole derivatives, providing excellent yields with high selectivity. bepls.comnih.gov

| Green Approach | Catalyst/Condition | Key Advantages | Substrates | Reference |

| Solvent-Free Synthesis | Microwave Irradiation | Rapid reaction, reduced waste, simple work-up | Carboxylic acids, aminoalcohols, thioamides, α-haloketones | organic-chemistry.orgresearchgate.net |

| Ultrasound-Assisted Synthesis | Chitosan-based biocatalyst (TCsSB) | Mild conditions, high yields, recyclable catalyst | Thiosemicarbazones, hydrazonoyl chlorides, α-bromo ketones | nih.govacs.org |

| Aqueous Medium Synthesis | NiFe2O4 Nanoparticles | Recyclable magnetic catalyst, green solvent (water) | Multicomponent reaction for thiazole scaffolds | acs.org |

| Organocatalysis | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Inexpensive, eco-friendly, high selectivity | Hydrazinecarbothioamides | bepls.comnih.gov |

Catalytic Methodologies for Thiazoline Ring Formation

The formation of the thiazoline ring is often facilitated by catalysts that can activate the reacting species and promote the key bond-forming cyclization step. Both organocatalysts and transition metal complexes have proven effective in synthesizing thiazoline derivatives.

Organocatalytic Applications in Stereoselective Thiazoline Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, operating through various activation modes. nih.govyoutube.com Although specific applications targeting 2,2-Dimethyl-5-ethyl-3-thiazoline are not prominent in the literature, the principles of organocatalysis are broadly applicable. Chiral amines, such as proline and its derivatives, can catalyze reactions by forming nucleophilic enamines or electrophilic iminium ions. youtube.com For instance, an enamine formed from an aldehyde could react with a sulfur-containing electrophile, initiating a cascade that leads to a chiral thiazoline product.

Another class of organocatalysts relevant to thiazoline synthesis are thiourea derivatives. These molecules can act as bifunctional catalysts, activating substrates through hydrogen bonding. This activation can facilitate the enantioselective addition of nucleophiles in the key steps of thiazoline ring formation. While often used for reactions like Michael additions and aldol (B89426) reactions, these catalysts could be adapted for stereoselective thiazoline synthesis. quizlet.com

The general approach involves the activation of a carbonyl compound by the organocatalyst, followed by a reaction with an amino-thiol precursor, where the catalyst controls the stereochemical outcome of the cyclization or a preceding C-C bond-forming step.

Transition Metal-Catalyzed Syntheses

Transition metal catalysts are widely employed in the synthesis of heterocyclic compounds, including thiazolines, due to their ability to mediate complex transformations with high efficiency and selectivity. sci-hub.se Various metals, including copper, ruthenium, and samarium, have been utilized in reactions that form the thiazoline core. sci-hub.senih.govresearchgate.net

Metal-catalyzed methods for 2-thiazoline synthesis often involve the condensation of nitriles with β-aminothiols, the cyclodehydration of amide thiols, or the intramolecular cyclization of thioamides. sci-hub.se For example, copper-catalyzed protocols have been developed for the condensation of nitriles and 2-aminoethanethiol hydrochloride. sci-hub.se Ruthenium catalysts, in conjunction with oxidants like tert-butyl hydroperoxide (TBHP), can effect the chemoselective oxidation of thiazolidines to 2-thiazolines. researchgate.net

Samarium(III) chloride (SmCl₃) has been used to catalyze the condensation of Z-styryl sulfonylacetates with aminothiols. In this process, the catalyst activates the carbonyl carbon, facilitating a nucleophilic attack by the thiol group to drive the cyclization. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Thiazoline Syntheses

| Catalyst System | Substrates | Reaction Type | Product Type | Reference |

| SmCl₃ / n-BuLi | Z-styryl sulfonylacetate, Aminothiol | Condensation/Cyclization | Substituted Thiazolines | nih.gov |

| Ru-catalyst / TBHP | Thiazolidines | Oxidation | 2-Thiazolines | researchgate.net |

| Cu(I) complexes | Nitriles, 2-Aminoethanethiol | Condensation/Cyclization | 2-Thiazolines | sci-hub.se |

| Ca(OTf)₂ | Propargyl alcohols, Thioamides | Cyclization | Substituted Thiazoles | acs.org |

Multicomponent Reaction Strategies for Thiazoline Diversity

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form complex products, minimizing waste and saving time. The Asinger reaction, first reported by Friedrich Asinger in 1956, is a classic MCR for the synthesis of 3-thiazolines. wikipedia.orgnih.gov

The classical Asinger four-component reaction (A-4CR) typically uses a ketone, another carbonyl compound (aldehyde or ketone), ammonia (B1221849), and elemental sulfur to generate the 3-thiazoline ring. nih.govacs.org A plausible and direct route to this compound via the Asinger reaction would involve the reaction of acetone (to provide the 2,2-dimethyl groups), butyraldehyde (to provide the 5-ethyl group), ammonia, and a sulfur source.

The mechanism involves the initial formation of an α-mercapto ketone from the reaction of the ketone (acetone) with sulfur. This intermediate then reacts with the aldehyde (butyraldehyde) and ammonia to form an imine, which subsequently undergoes intramolecular cyclization to yield the final 3-thiazoline product.

Modern variations of the Asinger reaction offer greater control and often improved yields. One such modification involves the reaction of an α-halo carbonyl compound with sodium hydrosulfide (B80085) (NaSH) to generate the thiol intermediate in situ. wikipedia.org Another approach utilizes preformed N-trimethylsilyl-imines, which react with in situ-formed α-sulfanyl ketones, a method that tolerates a wide array of functional groups. nih.govacs.org

Table 2: Asinger Reaction Variations for 3-Thiazoline Synthesis

| Reaction Name | Components | Key Features | Reference |

| Classical Asinger Reaction | Ketone, Aldehyde, Ammonia, Sulfur | Four-component, one-pot synthesis of 3-thiazolines. | wikipedia.org |

| Degussa Modification | α-Halocarbonyl, Carbonyl, Ammonia, NaSH | In situ formation of the requisite α-mercaptocarbonyl. | wikipedia.org |

| TMS-Imine Modification | Preformed TMS-imine, α-Halocarbonyl, NaSH | Stepwise, one-pot procedure with broad substrate scope. | nih.govacs.org |

Stereoselective and Asymmetric Synthesis of Thiazoline Derivatives

The development of stereoselective methods to access chiral thiazolines is of significant interest, as these compounds are valuable as chiral ligands in asymmetric catalysis and as intermediates for biologically active molecules. nih.gov

One robust strategy for preparing enantiomerically enriched thiazolines begins with readily available chiral precursors. For example, a scalable route to 5-substituted Δ²-thiazolines has been developed starting from α,β-unsaturated methyl esters. nih.gov The key step in this sequence is a Sharpless asymmetric dihydroxylation, which establishes the stereochemistry early in the synthesis. This is followed by a series of transformations, including an O→N acyl migration and a final cyclization using a dehydrating agent like Lawesson's reagent, to furnish the chiral thiazoline with high enantiomeric excess. nih.gov

Another approach involves the use of chiral ligands in transition-metal-catalyzed reactions. Chiral bis(thiazoline) ligands themselves have been synthesized and employed in reactions like the Diels-Alder reaction and palladium-catalyzed allylic substitutions, demonstrating their potential to induce asymmetry. nih.gov The synthesis of these chiral ligands often starts from chiral amino alcohols, which are converted to the corresponding bis(thiazolines).

For the specific synthesis of a chiral version of this compound, one could envision an asymmetric variant of the Asinger reaction using a chiral source of ammonia or a chiral auxiliary. Alternatively, a kinetic resolution of a racemic mixture of the target compound could be employed. A stereoselective synthesis would require establishing a chiral center at the C5 position, which could be achieved by using an enantiopure aldehyde (e.g., (R)- or (S)-2-methylbutyraldehyde as a precursor, though this would alter the final structure) or through an asymmetric addition to an achiral precursor.

Table 3: Common Reagents for Thiazoline Ring Closure

| Reagent | Function | Reference |

| Lawesson's Reagent | Thionating and dehydrating agent for cyclization of hydroxy-amides. | nih.gov |

| Burgess Reagent | Mild dehydrating agent for cyclization. | nih.gov |

| Diethylaminosulfur trifluoride (DAST) | Dehydrating agent for cyclization of hydroxy-amides. | nih.gov |

| Phosphorus pentasulfide (P₂S₅) | Thionating and dehydrating agent. | nih.gov |

Reactivity, Chemical Transformations, and Mechanistic Studies of the 2,2 Dimethyl 5 Ethyl 3 Thiazoline Core

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the 2,2-dimethyl-5-ethyl-3-thiazoline core is characterized by its susceptibility to both electrophilic and nucleophilic attacks at distinct positions.

The nitrogen atom of the imine function is basic and can be protonated by acids, which activates the C=N bond towards nucleophilic attack. The sulfur atom, with its lone pairs of electrons, can also act as a nucleophilic center, particularly in reactions with soft electrophiles.

Electrophilic Attack:

Electrophilic attack can occur at the nitrogen or sulfur atoms. Protonation at the nitrogen is a common first step in acid-catalyzed reactions. researchgate.net Alkylation of the nitrogen atom with alkyl halides can lead to the formation of thiazolinium salts. clockss.org These salts are activated towards nucleophilic attack at the C2 and C5 positions.

Nucleophilic Attack:

The C=N double bond is the primary site for nucleophilic addition. wikipedia.org The carbon atom of the imine is electrophilic and can be attacked by a variety of nucleophiles, especially after activation by protonation or Lewis acids. Organometallic reagents, such as organolithium and Grignard reagents, have been shown to react with related thiazoline (B8809763) systems. For instance, in studies on imidazo[2,1-b]thiazolines, organolithium reagents were found to attack the sulfur atom, leading to ring opening. acs.org In contrast, some Grignard reagents added to the C2 carbon of the thiazoline ring. clockss.org While specific data for this compound is not available, it can be inferred that similar reactivity patterns would be observed.

The hydrolysis of 2-methyl-Δ2-thiazoline has been studied, and it proceeds via a hydroxythiazolidine intermediate, which can then ring-open to form N- or S-acetyl-β-mercaptoethylamine. researchgate.net This suggests that this compound would undergo a similar acid-catalyzed hydrolysis to yield the corresponding N-acylated amino thiol. The rate of hydrolysis is pH-dependent, with a maximum rate observed around pH 3. researchgate.net

Ring Transformations and Rearrangement Processes

The 3-thiazoline ring is susceptible to various transformations and rearrangements, either thermally or photochemically induced, or through chemical reactions that lead to a change in the ring structure.

Valence Polaromerism and Isomeric Interconversions

Valence polaromerism, or ring-chain tautomerism, is a known phenomenon in heterocyclic chemistry, particularly for systems containing both endocyclic and exocyclic double bonds. mdpi.com For this compound, ring-chain tautomerism could potentially occur, leading to an equilibrium with an open-chain enamine-thiol form, although this is generally less favored for simple alkyl-substituted thiazolines compared to those with specific activating groups.

Isomeric interconversion to the more stable 2-thiazole aromatic system is a significant reaction pathway for 3-thiazolines. This aromatization can be achieved through oxidation. rsc.org

Ring Opening and Subsequent Cyclization Reactions

The 3-thiazoline ring can be opened under various conditions, followed by subsequent cyclization to form new heterocyclic systems. Acid-catalyzed hydrolysis, as mentioned earlier, is a prime example of a ring-opening reaction. researchgate.net

Reactions with certain nucleophiles can also induce ring opening. As observed with related imidazo[2,1-b]thiazolines, strong nucleophiles like organolithium reagents can attack the sulfur atom, leading to cleavage of the C-S bond and formation of open-chain thioimidazoles. acs.org

Metal-catalyzed ring-opening has also been reported for 2-amino-thiazolines with palladium(II) and platinum(II) complexes, where C-S bond cleavage occurs. rsc.org While this is for an amino-substituted thiazoline, it suggests that the sulfur atom in the this compound ring could be a target for transition metal catalysts, potentially leading to novel transformations.

Derivatization and Functionalization Strategies of the Thiazoline Ring

The this compound core can be derivatized at several positions to introduce new functional groups and build more complex molecular scaffolds.

Impact of Substituents on Chemical Reactivity

The substituents on the thiazoline ring have a profound impact on its reactivity. The gem-dimethyl groups at the C2 position sterically hinder the approach of nucleophiles to the C2 carbon and also stabilize any potential positive charge that might develop at this position during a reaction.

The ethyl group at the C5 position influences the stereochemistry of reactions at this center. Furthermore, the electronic nature of substituents can significantly alter the reactivity. Electron-donating groups on the ring would be expected to increase the nucleophilicity of the heteroatoms, while electron-withdrawing groups would enhance the electrophilicity of the ring carbons. Studies on the reactivity of benzoquinone derivatives with thiols have shown that the electronic effects of substituents significantly influence the reaction rates. nih.gov A similar trend can be expected for substituted thiazolines.

Formation of Functionalized Thiazoline-Based Scaffolds

Functionalization of the thiazoline ring can be achieved through various strategies. The formation of thiazolinium salts by N-alkylation creates an electrophilic center that can react with nucleophiles. clockss.org

The conversion of the 3-thiazoline to a thiazole (B1198619) opens up a wide range of functionalization possibilities on the aromatic thiazole ring. Thiazoles can undergo electrophilic substitution reactions, and the C2-proton of thiazolium salts is acidic and can be removed by strong bases to form a nucleophilic ylide, which can then react with various electrophiles. clockss.org

Cycloaddition reactions are another powerful tool for constructing complex scaffolds. While specific examples for this compound are not documented, thiazolium salts derived from related thiazoles have been shown to undergo [3+2] cycloaddition reactions with electron-deficient alkenes to form enantioenriched hydropyrrolo-thiazoles. rsc.org

The synthesis of functionalized thiazolines can also be achieved through multicomponent reactions. The Asinger reaction and its modifications provide a route to 3-thiazolines from simple starting materials, and by varying the components, a wide range of substituted thiazolines can be prepared. rsc.orgnih.gov

Below is a table summarizing potential reactions of the this compound core based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 2,2-Dimethyl-5-ethyl-3-alkyl-3-thiazolinium salt | Formation of a quaternary ammonium (B1175870) salt, activating the ring. Based on general thiazole chemistry. clockss.org |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, pH ~3) | N-(1-Mercapto-2-methylpropyl)acetamide | Ring opening to form an N-acylated aminothiol (B82208). Inferred from studies on 2-methyl-Δ2-thiazoline. researchgate.net |

| Oxidation to Thiazole | Oxidizing agent (e.g., MnO₂) | 2,2-Dimethyl-5-ethylthiazole | Aromatization of the thiazoline ring. General reaction for thiazolines. rsc.org |

| Reaction with Organolithium Reagents | R-Li (e.g., n-BuLi) in THF, -78 °C | Ring-opened thioimidazole derivative | Nucleophilic attack at the sulfur atom. Inferred from reactivity of imidazo[2,1-b]thiazolines. acs.org |

| [3+2] Cycloaddition (of the corresponding thiazolium ylide) | Electron-deficient alkene, base | Functionalized pyrrolo-thiazoline | Requires prior formation of the thiazolium ylide. Based on reactivity of related thiazolium salts. rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques for 2,2 Dimethyl 5 Ethyl 3 Thiazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. For 2,2-Dimethyl-5-ethyl-3-thiazoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

The gem-dimethyl groups at the C2 position are expected to be magnetically equivalent, presenting as a sharp singlet in the upfield region, typically around 1.3-1.5 ppm, due to the shielding effect of the adjacent sulfur and nitrogen atoms. The ethyl group at the C5 position will display a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) of the ethyl group, being adjacent to a chiral center (C5), are diastereotopic and could potentially appear as a complex multiplet, but are more commonly observed as a quartet around 2.5-2.8 ppm due to coupling with the neighboring methyl protons. These methyl protons (-CH₃) would, in turn, appear as a triplet at approximately 1.1-1.3 ppm.

The protons on the thiazoline (B8809763) ring itself are of significant diagnostic value. The proton at C5, being attached to a carbon bearing an ethyl group and adjacent to the sulfur atom, is expected to resonate as a multiplet in the range of 3.8-4.2 ppm. The proton at C4, adjacent to the imine nitrogen, is anticipated to appear as a multiplet around 4.3-4.7 ppm. The coupling between the C4 and C5 protons would provide further structural confirmation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-(CH₃)₂ | 1.45 | Singlet |

| C5-CH₂-CH₃ | 2.65 | Quartet |

| C5-CH₂-CH₃ | 1.20 | Triplet |

| C5-H | 4.00 | Multiplet |

| C4-H | 4.50 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The quaternary carbon at C2, bonded to two methyl groups and the two heteroatoms, is expected to have a chemical shift in the range of 70-80 ppm. The carbons of the gem-dimethyl groups would appear as a single peak around 25-30 ppm.

The carbons of the ethyl group at C5 will show distinct signals. The methylene carbon (-CH₂-) is expected at approximately 30-35 ppm, while the terminal methyl carbon (-CH₃) will be found further upfield, around 10-15 ppm. The C5 carbon of the thiazoline ring, being attached to the sulfur atom and the ethyl group, is predicted to resonate in the 55-65 ppm region. The C4 carbon, adjacent to the imine nitrogen, would likely appear in the 60-70 ppm range. The imine carbon (C=N) is the most deshielded and is expected to have a characteristic chemical shift in the downfield region of 160-170 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 75 |

| C2-(CH₃)₂ | 28 |

| C=N | 165 |

| C4 | 65 |

| C5 | 60 |

| C5-CH₂-CH₃ | 32 |

| C5-CH₂-CH₃ | 12 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular structure of this compound. ucl.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key expected correlations include the cross-peak between the C4-H and C5-H protons, confirming their adjacent positions on the ring. Additionally, a cross-peak between the methylene and methyl protons of the ethyl group would be observed. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals. For instance, the proton signal at ~1.45 ppm would correlate with the carbon signal at ~28 ppm, confirming the assignment of the gem-dimethyl groups. Similarly, correlations would be seen for the ethyl group protons and carbons, as well as the C4-H/C4 and C5-H/C5 pairs. ucl.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For example, the protons of the gem-dimethyl groups would show a correlation to the C2 quaternary carbon. The protons of the ethyl group would show correlations to the C5 carbon.

Together, these 2D NMR techniques provide a robust and detailed map of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The most prominent and diagnostic band would be the C=N stretching vibration of the imine group, which typically appears in the region of 1650-1590 cm⁻¹. nih.gov The C-N stretching vibration is expected to be observed around 1250-1020 cm⁻¹. The C-S stretching vibration, which is often weak, is anticipated in the 700-600 cm⁻¹ region.

The aliphatic C-H stretching vibrations of the methyl and ethyl groups will be prominent in the 2970-2850 cm⁻¹ region. The corresponding C-H bending vibrations are expected to appear around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The presence of the gem-dimethyl group may give rise to a characteristic doublet in the C-H bending region.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2970-2850 | Strong-Medium |

| C=N Stretch (Imine) | 1650-1590 | Medium-Strong |

| C-H Bend (Alkyl) | 1465-1375 | Medium |

| C-N Stretch | 1250-1020 | Medium |

| C-S Stretch | 700-600 | Weak |

Note: These are predicted values and can be influenced by the physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The C=N stretching vibration is also observable in the Raman spectrum, often with a strong intensity. The C-S bond, due to its polarizability, is expected to give a more prominent signal in the Raman spectrum compared to FT-IR, appearing in the 700-600 cm⁻¹ range. researchgate.net

The symmetric vibrations of the molecule, such as the breathing mode of the thiazoline ring, would also be Raman active. The aliphatic C-H stretching and bending vibrations will also be present, complementing the data obtained from FT-IR. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of this compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. This technique is crucial in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, which has a molecular formula of C₇H₁₃NS, the theoretical monoisotopic mass is 143.07687 Da. uni.luuni.lu HRMS analysis, often coupled with soft ionization techniques like Electrospray Ionization (ESI), would seek to detect the protonated molecule [M+H]⁺ at m/z 144.08415. uni.luuni.lu The high precision of this measurement effectively rules out other potential elemental formulas at the same nominal mass, providing strong evidence for the compound's identity.

In the broader context of thiazole (B1198619) derivatives, HRMS is a standard characterization method. acs.org Researchers routinely use techniques like ESI-HRMS to confirm the successful synthesis of new thiazole-based compounds. acs.org The accurate mass data obtained is a critical component of the spectroscopic evidence required to verify the structure of these molecules. acs.org

Below is a table of predicted m/z values for various adducts of this compound that can be detected by HRMS. uni.luuni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 144.08415 |

| [M+Na]⁺ | 166.06609 |

| [M-H]⁻ | 142.06959 |

| [M+NH₄]⁺ | 161.11069 |

| [M+K]⁺ | 182.04003 |

| [M]⁺ | 143.07632 |

This data is based on computational predictions and provides a reference for experimental analysis.

X-ray Crystallography for Solid-State Structural Determination

While HRMS confirms the molecular formula, X-ray Crystallography provides the ultimate proof of structure by mapping the precise arrangement of atoms in a three-dimensional space. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the determination of bond lengths, bond angles, and stereochemistry, providing an unambiguous depiction of the molecule's solid-state conformation.

The successful application of X-ray crystallography requires the compound to be in a crystalline form. The ability to grow high-quality single crystals of a this compound derivative would enable the absolute confirmation of its covalent structure and spatial arrangement.

Advanced Chromatographic and Separation Techniques for Purity and Isomer Assessment

Chromatographic methods are essential for separating components of a mixture, thereby assessing the purity of a sample and isolating specific isomers. For this compound and its derivatives, several chromatographic techniques are applicable.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized compounds. In the synthesis of novel thiazole derivatives, HPLC analysis is routinely used to ensure that the final product meets a high purity standard, often greater than 95%. acs.org Thin-Layer Chromatography (TLC) is also frequently employed to monitor the progress of chemical reactions in real-time. acs.org For purification on a larger scale, column chromatography using silica (B1680970) gel is a common method. acs.org

Isomer Assessment: The structure of this compound presents a chiral center at the C5 position, meaning it can exist as two enantiomers (R and S). A related compound, 2-ethyl-4,5-dimethyl-3-thiazoline, is known to exist as a mixture of diastereoisomers, with each being a racemic mixture. thegoodscentscompany.com This highlights the importance of specialized chromatographic techniques for separating stereoisomers. Chiral chromatography, using a chiral stationary phase (CSP) in either HPLC or Gas Chromatography (GC), is the most powerful method for resolving enantiomers. This separation is critical as different enantiomers can exhibit distinct biological activities. Services for the chiral synthesis and resolution of such compounds are available to support these analytical needs. thegoodscentscompany.comthegoodscentscompany.com

Computational and Theoretical Investigations of 2,2 Dimethyl 5 Ethyl 3 Thiazoline

Quantum Chemical Calculations of Electronic Structure and Energetics

Molecular Modeling and Simulation Studies

Detailed molecular modeling and simulation studies specifically for 2,2-Dimethyl-5-ethyl-3-thiazoline have not been published. This includes a lack of information in the following key areas:

Conformation Analysis and Conformational Landscapes

A formal conformational analysis of this compound is not found in the current body of scientific literature. Research in this area would identify the most stable low-energy conformations of the molecule, which is crucial for understanding its biological activity and interactions. The conformational landscape, which maps the energy of the molecule as a function of its dihedral angles, has not been computationally explored.

Theoretical Prediction of Chemical Reactivity and Selectivity

While the general reactivity of thiazolines can be inferred from organic chemistry principles, specific theoretical predictions of chemical reactivity and selectivity for this compound are absent from published studies. Computational methods could predict sites susceptible to nucleophilic or electrophilic attack, as well as the stereoselectivity or regioselectivity of its reactions, but this work has not been undertaken for this specific compound.

Computational Approaches to Structure-Reactivity Relationships

No specific computational studies on the structure-reactivity relationships of this compound were identified. This area of research is critical for designing new derivatives with desired properties.

Molecular Docking Studies of Binding Interactions

While molecular docking studies have been performed on various thiazole (B1198619) and thiazoline (B8809763) derivatives to investigate their potential as therapeutic agents nih.govresearchgate.netscielo.brbiointerfaceresearch.comresearchgate.netnih.govnih.gov, there are no published molecular docking studies involving this compound. Such studies would be essential to predict its binding affinity and interaction patterns with biological targets like enzymes or receptors.

Molecular Dynamics Simulations

There are no molecular dynamics (MD) simulations reported in the literature that specifically focus on this compound. MD simulations could provide valuable insights into the dynamic behavior of this molecule in different environments, such as in solution or within a biological membrane, and are a necessary component for a thorough understanding of its interactions and function.

While detailed experimental and computational research on this compound is not available, some basic predicted properties can be found in chemical databases.

Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H13NS | PubChem uni.lu |

| Monoisotopic Mass | 143.07687 Da | PubChem uni.lu |

| XlogP (predicted) | 1.7 | PubChem uni.lu |

This table presents predicted data and is not derived from experimental or detailed computational studies.

Applications of 2,2 Dimethyl 5 Ethyl 3 Thiazoline in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Versatile Building Blocks

Thiazoline (B8809763) derivatives are highly valued as synthetic intermediates due to the reactivity of their heterocyclic ring. rsc.org The C=N bond and the adjacent sulfur and nitrogen atoms provide multiple sites for chemical modification, making them versatile precursors for a wide range of more complex molecules. rsc.org They can be functionalized to introduce various chemical groups, serving as foundational structures for diverse organic compounds. rsc.org

The thiazoline ring itself is a key structural motif in numerous bioactive natural products. rsc.org Consequently, synthetic routes to these natural products often rely on the initial construction and subsequent elaboration of a thiazoline core. For instance, the synthesis of complex molecules like the marine-derived apratoxins involves thiazoline intermediates. rsc.org

Thiazolines can be converted into other important heterocyclic systems, most notably thiazoles, through oxidation reactions. nih.gov The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of α-haloketones with thioamides. nih.govyoutube.com More modern approaches have expanded the synthetic toolkit for creating both thiazolines and thiazoles from various starting materials under mild conditions. nih.govrsc.org The reactivity of the thiazoline ring allows it to participate in various transformations, leading to compounds such as β-amino thiols, carbonyl compounds, and thiazolinium salts. rsc.org

The general synthetic utility of the thiazoline ring is summarized in the table below, highlighting the types of transformations they can undergo and the resulting product classes.

| Starting Material | Reagent/Condition | Product Class | Significance |

| Thiazoline | Base, Electrophile | Functionalized Thiazoline | Introduction of diverse functional groups. rsc.org |

| Thiazoline | Oxidizing Agent (e.g., DDQ) | Thiazole | Synthesis of aromatic heterocycles. nih.gov |

| Thiazoline | Hydrolysis | β-Amino Thiol | Important building blocks in synthesis. rsc.org |

| N-Allylthioamide | Oxidant (e.g., PIDA) | Thiazoline | Metal-free synthesis of the thiazoline core. rsc.org |

| Cysteamine, Carboxylic Acid/Nitrile | Condensation | Thiazoline | Common and direct route to thiazolines. researchgate.net |

Applications in Catalysis and Asymmetric Synthesis

The utility of thiazolines extends significantly into the realm of catalysis, particularly in asymmetric synthesis where the creation of a specific enantiomer of a chiral molecule is desired. rsc.orgrsc.org

When a thiazoline is synthesized from a chiral precursor, such as an enantiopure amino alcohol, the resulting chiral thiazoline can serve as a valuable ligand in transition metal catalysis. rsc.orgresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, often leading to high enantioselectivity. nih.gov

Thiazoline-containing ligands, analogous to the well-established oxazoline (B21484) ligands, have been successfully employed in a variety of asymmetric transformations. researchgate.net These include palladium-catalyzed allylic substitutions, copper-catalyzed cyclopropanations, and iridium-catalyzed hydrogenations. researchgate.netrsc.orgnih.gov The electronic properties and steric bulk of the substituents on the thiazoline ring, such as the dimethyl groups at the C2 position and the ethyl group at the C5 position in the title compound, can be tuned to optimize the ligand's performance in a specific reaction.

The modular nature of these ligands, often referred to as P,N-ligands when combined with a phosphine (B1218219) group, allows for the systematic variation of their structure to create libraries of ligands for screening in different catalytic processes. nih.gov

Beyond their role as ligands, the thiazoline scaffold itself can be part of a larger catalytic system. Thiazolinium salts, derived from thiazolines, are used as organocatalysts, for example, in benzoin (B196080) condensation reactions. The development of new catalytic applications for thiazoline derivatives is an active area of research, with a focus on creating efficient and selective catalysts for a wide range of organic reactions. researchgate.netrsc.org The combination of thiazoline-based ligands with various metals like palladium, iridium, and copper continues to yield catalysts with remarkable performance. rsc.org

The table below presents examples of asymmetric reactions where chiral thiazoline-based ligands have been applied.

| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) |

| Allylic Substitution | Palladium | Bis(thiazoline) | Up to 66% ee |

| Cyclopropanation | Copper | Pyridiyl bis(thiazoline) | Significant asymmetric induction reported. rsc.org |

| Hydrogenation | Iridium | P,N-Ligand (PHOX analogue) | High enantioselectivity for various olefins. nih.gov |

| α-Alkylation | Palladium | Thiazoline-based P,N Ligand | Excellent catalytic activity reported. researchgate.net |

Integration into Advanced Functional Materials and Polymers

The incorporation of heterocyclic units into polymer backbones is a well-established strategy for creating advanced materials with specific electronic, optical, or thermal properties. Thiazole-containing polymers, for which thiazolines are direct precursors, have been investigated for applications in materials science. cedarville.edu

These polymers can exhibit properties such as solid-state emission, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org For example, thiazolothiazole-linked porous organic polymers (POPs) have been synthesized and shown to possess aggregation-induced emission (AIE) properties. rsc.org The synthesis of such polymers often involves the condensation of thiazole-based monomers, which can be derived from thiazoline intermediates. cedarville.edu

The specific substituents on the thiazoline ring would influence the properties of the resulting polymer. The gem-dimethyl group at the C2 position of 2,2-Dimethyl-5-ethyl-3-thiazoline could impart specific solubility and conformational characteristics to a polymer chain. While direct examples of polymers from this specific thiazoline are not documented, the general principles of thiazole-based polymer chemistry suggest its potential as a monomer. cedarville.edu

Agrochemical Applications as Precursors or Intermediates

The thiazole and thiazoline ring systems are present in a number of commercially important agrochemicals. rsc.orgresearchgate.net Their derivatives have been shown to exhibit a range of biological activities, including herbicidal, fungicidal, and insecticidal properties. researchgate.netresearchgate.net

Thiazole-based compounds are used to protect crops from various fungal diseases. researchgate.net For instance, novel thiazolyl hydrazine (B178648) derivatives have been synthesized and shown to have potent antifungal activity against several phytopathogenic strains, in some cases exceeding the efficacy of commercial fungicides. researchgate.net

Similarly, certain thiazoline derivatives have been synthesized and tested for their herbicidal activity, showing effectiveness against the root growth of common weeds. researchgate.net The synthesis of these agrochemicals often involves the construction of the core thiazoline or thiazole ring as a key step, making compounds like this compound potential intermediates in the discovery and development of new crop protection agents. rsc.orgresearchgate.net

Interdisciplinary Research Perspectives Involving 2,2 Dimethyl 5 Ethyl 3 Thiazoline

Contributions to Flavor and Food Chemistry

Thiazolines, including 2,2-Dimethyl-5-ethyl-3-thiazoline, are recognized as important volatile compounds that contribute to the desirable aromas of many cooked foods. imreblank.ch Their formation is primarily linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during thermal processing.

The generation of this compound is a result of the Maillard reaction, which produces a wide array of flavor compounds. The specific structure of this thiazoline (B8809763) suggests a formation pathway involving the interaction of key precursors: a sulfur-containing amino acid (like cysteine), a carbonyl source, and an ammonia (B1221849) source.

The general mechanism for thiazole (B1198619) and thiazoline formation involves the Strecker degradation of an amino acid, which provides hydrogen sulfide (B99878) (H₂S) and ammonia (NH₃), reacting with dicarbonyl compounds derived from sugar fragmentation. researchgate.netnih.gov For this compound specifically, the pathway can be inferred from its molecular structure. The thiazoline ring itself is formed from the reaction of an aminoethanethiol (B8698679) derivative (from cysteine) with a carbonyl compound. The "2,2-dimethyl" substitution at the C2 position likely originates from a ketone, such as acetone, or its precursors. The "5-ethyl" group is likely derived from the fragmentation of a larger sugar molecule or from a Strecker aldehyde.

A proposed pathway, based on the formation of structurally similar compounds like 5-ethyl-2,4-dimethyl-3-thiazoline, involves the reaction of key intermediates. researchgate.net The reaction likely proceeds through the condensation of 2-aminopropane-1-thiol (B3045146) (derived from cysteine and a methyl ketone) with a four-carbon α,β-unsaturated aldehyde, which would provide the ethyl group at the C5 position.

Table 1: Precursors in the Maillard Reaction for Thiazoline Formation

| Precursor Category | Specific Examples | Role in Formation |

|---|---|---|

| Sulfur Source | Cysteine, Cysteamine, Glutathione | Provides the sulfur atom and part of the nitrogen atom for the thiazoline ring. researchgate.netnih.gov |

| Carbonyl Source | Reducing Sugars (Glucose, Fructose), Dicarbonyls (Glyoxal, Methylglyoxal) | Undergo fragmentation to form reactive carbonyls that react with H₂S and NH₃. researchgate.netnih.gov |

| Amino Acids | Alanine, Glycine, etc. | Serve as a source of ammonia via Strecker degradation and can influence substituents. nih.gov |

Chemical Role in Aroma Profile Development

The low odor thresholds of many thiazolines mean they can have a significant sensory impact even at very low concentrations. perfumerflavorist.com For example, 2-acetyl-2-thiazoline (B1222474) is a key compound responsible for roasted and popcorn-like notes in many foods. imreblank.chresearchgate.net Therefore, this compound, formed during cooking, plays a role in creating the complex and desirable roasted and savory character of the final product.

Table 2: Aroma Profiles of Selected Thiazole and Thiazoline Compounds

| Compound | Aroma Descriptor(s) | Found In |

|---|---|---|

| 2-Acetyl-2-thiazoline | Roasted, Popcorn-like, Nutty, Meaty imreblank.chresearchgate.netnih.gov | Cooked Beef, Bread, Popcorn imreblank.ch |

| 2-Acetylthiazole | Nutty, Cereal-like, Popcorn-like researchgate.netnih.gov | Processed Foods nih.gov |

| 4,5-Dimethyl-2-ethyl-3-thiazoline | Nutty thegoodscentscompany.comfemaflavor.org | Flavoring Agent |

Chemical Biology and Biomimetic Studies

Beyond food chemistry, the core thiazoline heterocycle of this compound is a structure of immense interest in chemical biology and medicinal chemistry. Thiazoline rings are present in a wide range of biologically active natural products. rsc.orgnih.gov

The thiazoline ring is considered a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net This means it is a molecular framework that is frequently found in compounds with potent biological activities. Its presence in numerous natural products has made it a key target for organic synthesis. researchgate.net The synthesis of molecules containing this scaffold is driven by the desire to produce these natural products in the lab for further study and to create novel analogs with improved therapeutic properties. rsc.org

The thiazoline ring's utility stems from its unique structural and electronic properties, and it can be functionalized to create diverse libraries of compounds. nih.gov Its relative stability and specific stereochemistry make it an ideal building block for constructing complex molecular architectures.

Table 3: Examples of Natural Products Containing a Thiazoline Scaffold

| Natural Product | Source | Biological Activity |

|---|---|---|

| Curacin A | Marine Cyanobacterium (Lyngbya majuscula) nih.gov | Anticancer (Antiproliferative) rsc.org |

| Thiangazole | Polyangium sp. (Myxobacterium) | Anti-HIV rsc.org |

| Mirabazoles | Blue-Green Algae (Scytonema mirabile) | Anti-HIV rsc.org |

| Largazole | Marine Cyanobacterium (Symploca sp.) | Anticancer (HDAC inhibitor) rsc.org |

| Micacocidin | Pseudomonas sp. | Antibacterial nih.gov |

Chemical Mimicry of Naturally Occurring Thiazoline-Containing Systems

Biomimetic studies involve the design and synthesis of molecules that mimic the function of biological systems. The thiazoline ring is an excellent tool for chemical mimicry due to the unique properties conferred by its sulfur and nitrogen atoms. The sulfur atom, in particular, can engage in unique non-covalent interactions that are crucial for molecular recognition and catalysis. nih.gov

Researchers utilize biomimetic approaches to synthesize chiral thiazolines, mimicking the stereospecific pathways found in nature to access optically pure building blocks for drug development. researchgate.net Furthermore, the electronic properties of the closely related thiazole ring have been shown to mimic the interactions of key biological molecules like ATP with enzymes. nih.gov The thiazoline scaffold can be used to design inhibitors or probes that target the active sites of enzymes that naturally process thiazoline-containing substrates. By mimicking the structure and electronic profile of a natural substrate or transition state, these synthetic molecules can serve as powerful tools to study enzyme mechanisms or as potential therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.